Home > Products > Screening Compounds P136848 > Fludeoxyglucose F18
Fludeoxyglucose F18 - 105851-17-0

Fludeoxyglucose F18

Catalog Number: EVT-374541
CAS Number: 105851-17-0
Molecular Formula: C6H11FO5
Molecular Weight: 181.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Fludeoxyglucose F18 is a glucose analog widely used in positron emission tomography (PET) imaging. [, , , , , , , , , , , , , , , , , , , ] It is a radioactive tracer that emits positrons, allowing for the visualization and measurement of metabolic activity in various tissues and organs. [, , , , , , , , , , , , , , , , , , , ] FDG plays a crucial role in scientific research, particularly in oncology, neurology, and cardiology, aiding in the diagnosis, staging, and monitoring of various diseases. [, , , , , , , , , , , , , , , , , , , ]

Glucose

  • Relevance: Fludeoxyglucose F18 is a glucose analog, meaning it shares a similar chemical structure to glucose. This structural similarity allows Fludeoxyglucose F18 to be taken up by cells in a manner similar to glucose, making it a valuable tracer for imaging glucose metabolism via Positron Emission Tomography (PET). The papers discuss how Fludeoxyglucose F18 PET can be used to study brain metabolism in various conditions, including Attention Deficit Hyperactivity Disorder (ADHD) [] and dementia [], highlighting the close relationship between glucose and Fludeoxyglucose F18 in understanding metabolic processes.

11C-Methionine

  • Relevance: 11C-Methionine is mentioned as an alternative PET tracer to Fludeoxyglucose F18 for detecting and monitoring central nervous system neoplasms []. While both compounds are used in PET imaging, they target different metabolic processes. 11C-Methionine focuses on amino acid metabolism and protein synthesis, which are often elevated in tumor cells, whereas Fludeoxyglucose F18 targets glucose metabolism. The paper suggests that 11C-Methionine may offer greater specificity and sensitivity compared to Fludeoxyglucose F18 in certain cases of brain tumor diagnosis.

[11C]Dihydrotetrabenazine

  • Relevance: The paper compares the use of [11C]Dihydrotetrabenazine PET with Fludeoxyglucose F18 PET in evaluating early dementia and mild cognitive impairment []. While both tracers can assess regional cerebral metabolic changes, they provide different insights. [11C]Dihydrotetrabenazine-PET measures regional cerebral blood flow (K(1)), which is indirectly related to metabolic activity, while Fludeoxyglucose F18 PET directly measures regional cerebral glucose uptake (CMR(glc)). The study found that both methods provide comparable information on regional cerebral metabolic deficits in these conditions, highlighting their complementary roles in understanding neurodegenerative processes.
Source and Classification

Fludeoxyglucose F 18 is classified as a radiolabeled glucose analog. It is synthesized using the radioisotope fluorine-18, which is produced through nuclear reactions involving oxygen-18. The compound mimics glucose due to its structural similarity, allowing it to be taken up by cells in a manner analogous to glucose. This property is critical for its application in imaging metabolic activity in tissues, especially in cancerous cells that exhibit increased glucose uptake.

Synthesis Analysis

The synthesis of fludeoxyglucose F 18 can be accomplished through two primary methods: electrophilic fluorination and nucleophilic substitution.

Molecular Structure Analysis

Fludeoxyglucose F 18 has a molecular formula of C6_6H11_{11}F1_1O5_5 and a molecular weight of approximately 181.16 g/mol. The structure consists of a glucose molecule where the hydroxyl group at the second carbon atom (C-2) is replaced by a fluorine atom. This substitution is crucial for its function as a PET tracer since it allows the compound to be metabolically processed like glucose while preventing further metabolism after phosphorylation by hexokinase .

Structural Characteristics:

  • Stereochemistry: Fludeoxyglucose F 18 maintains the β-D-glucopyranose configuration.
  • Functional Groups: The presence of hydroxyl groups at positions C-1, C-3, C-4, and C-6 contributes to its solubility and biological activity.
Chemical Reactions Analysis

Fludeoxyglucose F 18 primarily undergoes biochemical reactions that mirror those of glucose:

Mechanism of Action

The mechanism of action for fludeoxyglucose F 18 involves its uptake into cells via glucose transporters (GLUT). Once inside the cell, it is phosphorylated by hexokinase to produce fludeoxyglucose-6-phosphate:

Fluorodeoxyglucose+ATPHexokinaseFluorodeoxyglucose 6 phosphate+ADP\text{Fluorodeoxyglucose}+\text{ATP}\xrightarrow{\text{Hexokinase}}\text{Fluorodeoxyglucose 6 phosphate}+\text{ADP}

This reaction effectively "traps" the compound within the cell since fludeoxyglucose-6-phosphate cannot be further metabolized due to its structural modification . The accumulation of this radiolabeled compound can then be visualized using PET imaging techniques.

Physical and Chemical Properties Analysis

Fludeoxyglucose F 18 exhibits several important physical and chemical properties:

  • Appearance: Typically presented as a clear solution.
  • Solubility: Highly soluble in water due to its polar hydroxyl groups.
  • Stability: The compound is stable under normal storage conditions but must be used shortly after synthesis due to the decay of fluorine-18 (half-life of approximately 109.7 minutes).
  • Radioactivity: Emits positrons during decay, which are detected during PET scans.
Applications

Fludeoxyglucose F 18 has diverse applications in medical imaging:

  1. Oncology: It is extensively used for tumor detection and staging due to its ability to highlight areas of increased glucose metabolism associated with malignant cells.
  2. Neurology: Fludeoxyglucose F 18 helps assess brain metabolism in conditions such as Alzheimer's disease and epilepsy.
  3. Cardiology: It assists in evaluating myocardial viability and perfusion.
  4. Research: Beyond clinical applications, fludeoxyglucose F 18 serves as a valuable tool in research settings for studying metabolic processes and drug efficacy.
Foundational Principles of Fludeoxyglucose F 18 (FDG)

Chemical Structure and Radiolabeling Mechanisms

Fludeoxyglucose F 18, chemically defined as 2-deoxy-2-[¹⁸F]fluoro-D-glucose, is a radiopharmaceutical wherein the positron-emitting radionuclide fluorine-18 replaces the hydroxyl group at the C-2 position of the glucose molecule. This substitution creates a glucose analog resistant to further metabolic processing beyond phosphorylation [4] [7]. The molecular formula is C₆H₁₁¹⁸FO₅, with a molar mass of 181.1495 g/mol [4].

Radiolabeling mechanisms involve cyclotron production of fluorine-18 via proton bombardment of oxygen-18-enriched water (¹⁸O(p,n)¹⁸F nuclear reaction). The resulting [¹⁸F]fluoride ions are subsequently incorporated through automated synthesis modules using one of two primary strategies:

  • Nucleophilic substitution: Dominates modern production. Anhydrous [¹⁸F]fluoride, activated by potassium carbonate complexed with Kryptofix 222 (4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane), displaces leaving groups (e.g., triflate, tosylate) from protected mannose derivatives (e.g., mannose triflate precursor 1,2,3,4,6-tetra-O-acetyl-D-mannopyranose). Subsequent acidic or basic hydrolysis removes acetyl protecting groups, yielding Fludeoxyglucose F 18 [4] [6].
  • Electrophilic fluorination: Historically significant but less utilized today due to lower yields. Involves reaction with molecular [¹⁸F]fluorine gas (¹⁸F-F₂) or [¹⁸F]acetyl hypofluorite (¹⁸F-CH₃COOF) with electron-rich substrates like stannanes. This method suffers from inherent limitations: only one of the two fluorine atoms in F₂ is radioactive, capping maximum theoretical yield at 50% [6].

Table 1: Key Properties of Fludeoxyglucose F 18 vs. Natural Glucose

PropertyFludeoxyglucose F 18Natural D-Glucose
C-2 PositionFluorine-18 atomHydroxyl group (-OH)
Molecular FormulaC₆H₁₁¹⁸FO₅C₆H₁₂O₆
PhosphorylationBy hexokinaseBy hexokinase
Further MetabolismNo (trapped as FDG-6-phosphate)Yes (glycolysis, TCA cycle)
Radioactive Half-life109.8 minutesNot applicable

Biochemical Basis of Fludeoxyglucose F 18 as a Glucose Analog

Fludeoxyglucose F 18 exploits fundamental cellular glucose transport and phosphorylation pathways. Its cellular uptake is mediated by facilitative glucose transporters (GLUT1-GLUT13), with kinetics proportional to endogenous glucose utilization rates. GLUT1 (ubiquitous, highly expressed in brain and erythrocytes) and GLUT3 (neurons, placenta, testes) are primary transporters facilitating Fludeoxyglucose F 18 influx [1] [4].

Once intracellular, Fludeoxyglucose F 18 undergoes phosphorylation by hexokinase (or hexokinase II in highly glycolytic tissues like tumors), forming Fludeoxyglucose F 18-6-phosphate. Crucially, Fludeoxyglucose F 18-6-phosphate cannot be metabolized by:

  • Phosphoglucose isomerase (due to absence of the C-2 hydroxyl group necessary for isomerization to fructose-6-phosphate).
  • Glucose-6-phosphatase (which typically dephosphorylates glucose-6-phosphate for export; its low activity in tumor cells and neurons exacerbates tracer accumulation) [1] [4].

This results in metabolic trapping within cells exhibiting high glucose demand. The biochemical basis underpinning its diagnostic utility across pathologies includes:

  • Oncology (Warburg Effect): Malignant cells exhibit upregulated glycolysis even under aerobic conditions. This is driven by oncogene-induced overexpression of GLUT transporters and hexokinases, hypoxia-inducible factor 1-alpha (HIF-1α) activation, and diminished glucose-6-phosphatase activity. Consequently, Fludeoxyglucose F 18 accumulates preferentially in tumors [1] [2].
  • Neurology: Neurons rely almost exclusively on glucose for energy. Fludeoxyglucose F 18 uptake patterns reflect regional cerebral metabolic rate of glucose (CMRGlc). In epilepsy, seizure foci show ictal hypermetabolism and interictal hypometabolism. In Alzheimer's disease, characteristic temporoparietal hypometabolism precedes structural atrophy [1] [7].
  • Inflammation: Activated leukocytes (macrophages, neutrophils, lymphocytes) increase GLUT expression and glycolytic flux during inflammatory responses, leading to Fludeoxyglucose F 18 accumulation in conditions like vasculitis, sarcoidosis, or prosthetic joint infections [1] [5].

Table 2: GLUT Transporter Expression and Fludeoxyglucose F 18 Avidity

Tissue/Cell TypePrimary GLUT IsoformsFludeoxyglucose F 18 Avidity Rationale
Malignant CellsGLUT1, GLUT3Oncogenic upregulation; Warburg effect
NeuronsGLUT3High basal glucose requirement for ATP generation
Cardiomyocytes (Ischemic)GLUT1, GLUT4Shift from fatty acid to anaerobic glucose metabolism
Activated MacrophagesGLUT1, GLUT3Inflammatory activation; glycolysis for cytokine production
Renal Tubular CellsGLUT2, GLUT9Reabsorption mechanisms; partial reabsorption of filtered FDG

Pharmacokinetics and Metabolic Trapping Mechanisms

Following intravenous administration, Fludeoxyglucose F 18 exhibits rapid distribution throughout the body. Its pharmacokinetics are characterized by:

  • Blood Clearance: Rapid initial clearance phase (t₁/₂α ≈ 0.2-0.3 hours) followed by slower elimination (t₁/₂β ≈ 1.0 hour). Plasma levels decline primarily due to tissue uptake and renal excretion.
  • Tissue Distribution: Accumulation is tissue-specific and governed by:
  • Blood Flow: Initial determinant of delivery.
  • GLUT Density: Governs cellular influx rate.
  • Hexokinase Activity: Determines metabolic trapping efficiency.Highest early uptake occurs in brain, myocardium, liver, and kidneys due to high perfusion and/or glucose utilization [1] [4] [7].
  • Metabolic Fate: Fludeoxyglucose F 18 is trapped intracellularly as Fludeoxyglucose F 18-6-phosphate. It undergoes no significant further metabolism during the imaging timeframe. Radioactive decay occurs via β⁺ emission (97% decay mode; positron energy 653 keV max, 250 keV mean), transforming fluorine-18 to stable oxygen-18. This generates Fludeoxyglucose F 18-6-phosphate labeled with non-radioactive heavy oxygen at C-2, which can then enter normal glucose metabolic pathways post-decay [4] [6].

Elimination pathways exhibit biphasic kinetics:

  • Renal Excretion (Rapid Phase): ~20% of the injected activity is excreted unchanged in urine within 2 hours due to glomerular filtration and incomplete tubular reabsorption (Fludeoxyglucose F 18 is not a substrate for sodium-glucose cotransporters). This results in high radioactivity in the urinary collecting system and bladder [4] [7].
  • Radioactive Decay in Tissues (Slow Phase): ~75-80% remains trapped in tissues and is eliminated solely by physical decay (half-life = 109.8 minutes). Biological elimination of the decayed product (now [¹⁸O]glucose-6-phosphate) proceeds via normal glucose metabolic pathways, ultimately yielding [¹⁸O]water and [¹⁸O]carbon dioxide [4].

Biodistribution patterns at typical imaging times (45-90 minutes post-injection) reflect combined perfusion, transport, and phosphorylation dynamics:

  • High Physiological Uptake: Brain (gray matter > white matter), myocardium (variable; dependent on fasting state and plasma substrate levels), liver (moderate uniform uptake), renal cortex and bladder (excretion route).
  • Variable Physiological Uptake: Skeletal muscle (increased post-exercise or insulin stimulation), brown adipose tissue (thermogenic activity), gastrointestinal tract (mucosal activity, potentially increased by drugs like metformin), lactating breast [1] [7].
  • Pathological Accumulation: Malignancies, inflammatory/infectious foci, epileptogenic brain regions (ictally), and atherosclerotic plaques with active macrophage infiltration exhibit uptake exceeding background tissue [1] [2] [5].

The metabolic trapping mechanism is the cornerstone of Fludeoxyglucose F 18 imaging. The magnitude of tracer accumulation (quantified as Standardized Uptake Value - SUV) is proportional to the tissue's net influx rate (Kᵢ), governed by the equation:Kᵢ = (K₁ × k₃) / (k₂ + k₃)Where:

  • K₁ = Transport rate from blood to tissue
  • k₂ = Transport rate from tissue back to blood
  • k₃ = Phosphorylation rate (hexokinase-mediated)Given k₃ >> k₂ in high hexokinase activity tissues (e.g., tumors), Kᵢ ≈ K₁, making Fludeoxyglucose F 18 uptake largely flow-dependent in these scenarios. However, in tissues with low hexokinase activity or high glucose-6-phosphatase activity (e.g., liver), k₂ may be significant, reducing net retention [1] [4].

Properties

CAS Number

105851-17-0

Product Name

Fludeoxyglucose F 18

IUPAC Name

(2S,3R,4S,5S,6R)-3-(18F)fluoranyl-6-(hydroxymethyl)oxane-2,4,5-triol

Molecular Formula

C6H11FO5

Molecular Weight

181.15 g/mol

InChI

InChI=1S/C6H11FO5/c7-3-5(10)4(9)2(1-8)12-6(3)11/h2-6,8-11H,1H2/t2-,3-,4-,5-,6+/m1/s1/i7-1

InChI Key

ZCXUVYAZINUVJD-AHXZWLDOSA-N

SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Synonyms

18F Fluorodeoxyglucose
18F-FDG
18FDG
2 Fluoro 2 deoxy D glucose
2 Fluoro 2 deoxyglucose
2-Fluoro-2-deoxy-D-glucose
2-Fluoro-2-deoxyglucose
F 18, Fludeoxyglucose
F 18, Fluorodeoxyglucose
F18, Fluorodeoxyglucose
Fludeoxyglucose F 18
Fluorine 18 fluorodeoxyglucose
Fluorine-18-fluorodeoxyglucose
Fluorodeoxyglucose F 18
Fluorodeoxyglucose F18
Fluorodeoxyglucose, 18F

Canonical SMILES

C(C1C(C(C(C(O1)O)F)O)O)O

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)[18F])O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.